REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([C:5]1[C:6]2[CH:15]=[CH:14][C:13]([O:16]C)=[CH:12][C:7]=2[O:8][C:9]=1[CH2:10][CH3:11])=[O:4].B(Br)(Br)Br>>[CH3:1][NH:2][C:3]([C:5]1[C:6]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][C:7]=2[O:8][C:9]=1[CH2:10][CH3:11])=[O:4]
|
Name
|
6-methoxy-2-ethylbenzo[b]furan-3-carboxylic acid methylamide
|
Quantity
|
401 mg
|
Type
|
reactant
|
Smiles
|
CNC(=O)C=1C2=C(OC1CC)C=C(C=C2)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=C(OC2=C1C=CC(=C2)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 mg | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |